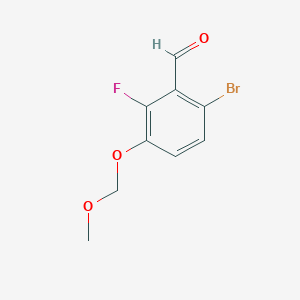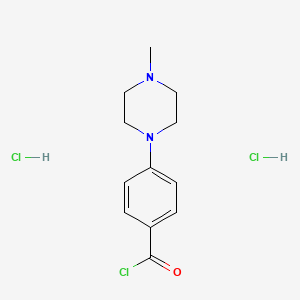
(1-((Tosyloxy)methyl)cyclopropyl)methyl benzoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(1-((Tosyloxy)methyl)cyclopropyl)methyl benzoate: is an organic compound that features a cyclopropyl group, a benzoate ester, and a tosyloxy group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (1-((Tosyloxy)methyl)cyclopropyl)methyl benzoate typically involves multiple steps:
Formation of the cyclopropyl group: This can be achieved through the reaction of an appropriate alkene with a carbene precursor.
Introduction of the tosyloxy group: Tosylation of a hydroxyl group using p-toluenesulfonyl chloride (tosyl chloride) in the presence of a base such as pyridine.
Esterification: The final step involves the esterification of the cyclopropyl alcohol with benzoic acid or its derivatives using a coupling reagent like dicyclohexylcarbodiimide (DCC) and a catalyst such as 4-dimethylaminopyridine (DMAP).
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, solvent choice, and reaction time, would be crucial to maximize yield and purity.
Analyse Des Réactions Chimiques
Types of Reactions
Substitution Reactions: The tosyloxy group can be replaced by nucleophiles such as amines, thiols, or alkoxides.
Reduction Reactions: The ester group can be reduced to the corresponding alcohol using reducing agents like lithium aluminum hydride (LiAlH4).
Oxidation Reactions: The benzoate ester can undergo oxidation to form benzoic acid derivatives.
Common Reagents and Conditions
Nucleophilic Substitution: Tosyl chloride, pyridine, nucleophiles (amines, thiols, alkoxides).
Reduction: Lithium aluminum hydride (LiAlH4), diethyl ether.
Oxidation: Potassium permanganate (KMnO4), sulfuric acid (H2SO4).
Major Products
Substitution: Formation of substituted cyclopropyl derivatives.
Reduction: Formation of cyclopropylmethyl alcohol.
Oxidation: Formation of benzoic acid derivatives.
Applications De Recherche Scientifique
Chemistry
Synthesis of Complex Molecules: Used as an intermediate in the synthesis of more complex organic molecules.
Study of Reaction Mechanisms: Provides insights into the behavior of cyclopropyl and tosyloxy groups in various chemical reactions.
Biology
Bioconjugation: Potential use in the modification of biomolecules for research purposes.
Drug Development: Investigated for its potential as a building block in the synthesis of pharmaceutical compounds.
Medicine
Prodrug Design: Explored as a prodrug moiety that can be activated in vivo to release active pharmaceutical ingredients.
Industry
Material Science:
Mécanisme D'action
The mechanism of action of (1-((Tosyloxy)methyl)cyclopropyl)methyl benzoate depends on its specific application. In chemical reactions, the tosyloxy group acts as a good leaving group, facilitating nucleophilic substitution. In biological systems, the compound may undergo enzymatic cleavage to release active molecules.
Comparaison Avec Des Composés Similaires
Similar Compounds
(1-Hydroxycyclopropyl)methyl benzoate: Lacks the tosyloxy group, making it less reactive in nucleophilic substitution reactions.
(1-((Methanesulfonyloxy)methyl)cyclopropyl)methyl benzoate: Contains a methanesulfonyloxy group instead of a tosyloxy group, which may alter its reactivity and applications.
Uniqueness
Reactivity: The presence of the tosyloxy group makes (1-((Tosyloxy)methyl)cyclopropyl)methyl benzoate highly reactive in nucleophilic substitution reactions.
Versatility: Its unique structure allows for a wide range of chemical modifications, making it a valuable intermediate in organic synthesis.
Propriétés
IUPAC Name |
[1-[(4-methylphenyl)sulfonyloxymethyl]cyclopropyl]methyl benzoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20O5S/c1-15-7-9-17(10-8-15)25(21,22)24-14-19(11-12-19)13-23-18(20)16-5-3-2-4-6-16/h2-10H,11-14H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BYQPCTVKKOQNNN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)OCC2(CC2)COC(=O)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20O5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
360.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.







![4-[Hydroxy(oxo)ammonio]-2-nitro-phenolate;4-methoxypyridin-1-ium-1-amine](/img/structure/B6361087.png)






